molecular formula C15H13ClO3S B182499 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone CAS No. 61820-94-8

1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No. B182499
CAS RN: 61820-94-8
M. Wt: 308.8 g/mol
InChI Key: IEAKXYGMMHNCQB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound with the linear formula C16H15ClO3S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

There is a patent that mentions the preparation of enantiomers of a similar compound, 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine . These enantiomers are used for the preparation of substantially optically pure enantiomers of 1-1 (4-chlorophenyl)phenylmethyl]piperazine, which are valuable intermediate products for the preparation of optically active therapeutic compounds .


Molecular Structure Analysis

The molecular weight of this compound is 322.813 .

Scientific Research Applications

  • Patel, Nimavat, Vyas, and Patel (2011) synthesized a derivative of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, which was tested for antimicrobial activity against species like Bacillus subtillis and Escherichia coli. This research indicates the potential application of such compounds in antimicrobial treatments (Patel, Nimavat, Vyas, & Patel, 2011).

  • Fan, Cao, Xu, and Zhang (1998) described the synthesis of a sulfonyl group-containing heterocyclic compound from a derivative similar to 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, suggesting its use in the development of novel heterocyclic compounds (Fan, Cao, Xu, & Zhang, 1998).

  • Karande and Rathi (2017) synthesized derivatives of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, finding significant anti-inflammatory activity in animal models, indicating its potential in developing anti-inflammatory medications (Karande & Rathi, 2017).

  • Moskvina, Shilin, and Khilya (2015) developed a method using a similar compound for the preparation of various heterocycles, showcasing its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).

  • Walter (1994) investigated the reaction of a compound similar to 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone with other chemicals to form new compounds, highlighting the versatility of such molecules in chemical synthesis (Walter, 1994).

  • Pouzet, Erdelmeier, Dansette, and Mansuy (1998) studied the reactivity of a closely related compound toward sulfur- and oxygen-containing nucleophiles, which could be significant in studying organic reaction mechanisms (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKXYGMMHNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351041
Record name 1-(4-Chlorophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

CAS RN

61820-94-8
Record name 1-(4-Chlorophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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